molecular formula C21H26N6O B5085134 N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide

Cat. No.: B5085134
M. Wt: 378.5 g/mol
InChI Key: SDBRGLBNXROVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide is a complex organic compound that features a combination of imidazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of imidazole derivatives followed by coupling with pyridine carboxamide. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide is unique due to its combination of imidazole and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-5-27(15-20-23-11-12-25(20)3)21(28)17-8-9-19(24-13-17)26(4)14-18-16(2)7-6-10-22-18/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRGLBNXROVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N(C)CC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.